

Spectroscopic Analysis of 4-Acetamidopiperidine: A Technical Overview

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Compound of Interest

Compound Name: 4-Acetamidopiperidine

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

4-Acetamidopiperidine, also known as N-(piperidin-4-yl)acetamide, is a key structural motif in numerous pharmacologically active compounds. Its piperidine core is a prevalent feature in medicinal chemistry, contributing to desirable pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Acetamidopiperidine**. Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for scientists in the field.

Chemical Structure and Properties

Property	Value
IUPAC Name	N-piperidin-4-ylacetamide
Synonyms	4-Acetamidopiperidine, 4-Acetylaminopiperidine
CAS Number	5810-56-0
Molecular Formula	C ₇ H ₁₄ N ₂ O
Molecular Weight	142.20 g/mol

Spectroscopic Data

A complete set of experimentally obtained spectroscopic data for **4-Acetamidopiperidine** is not publicly available in peer-reviewed literature or spectral databases. The following sections present predicted data and general characteristics based on the chemical structure. These should be used as a reference for the analysis of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **4-Acetamidopiperidine** is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for **4-Acetamidopiperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	m	1H	H-4 (CH-NHAc)
~ 3.0 - 3.2	m	2H	H-2e, H-6e (axial)
~ 2.5 - 2.7	m	2H	H-2a, H-6a (equatorial)
~ 1.9 - 2.1	s	3H	CH ₃ (acetyl)
~ 1.8 - 2.0	m	2H	H-3e, H-5e (axial)
~ 1.3 - 1.5	m	2H	H-3a, H-5a (equatorial)
Variable	br s	1H	NH (piperidine)
Variable	br s	1H	NH (amide)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **4-Acetamidopiperidine**

Chemical Shift (δ) ppm	Assignment
~ 170	C=O (amide)
~ 48	C-4 (CH-NHAc)
~ 45	C-2, C-6
~ 33	C-3, C-5
~ 23	CH ₃ (acetyl)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A vapor phase IR spectrum for **4-Acetamidopiperidine** has been reported, though specific peak assignments are not detailed in publicly available sources.

Table 4: Expected IR Absorption Bands for **4-Acetamidopiperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Medium	N-H Stretch (piperidine & amide)
~ 2850 - 2950	Medium-Strong	C-H Stretch (aliphatic)
~ 1640 - 1680	Strong	C=O Stretch (Amide I)
~ 1540 - 1580	Medium-Strong	N-H Bend (Amide II)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 5: Expected Mass Spectrometry Data for **4-Acetamidopiperidine**

m/z	Possible Fragment
142	$[M]^+$ (Molecular Ion)
125	$[M - NH_3]^+$
99	$[M - CH_3CO]^+$
84	[Piperidine ring fragment] $^+$
57	$[C_4H_9]^+$ or $[CH_3CONH_2]^+$
43	$[CH_3CO]^+$

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. As specific experimental data for **4-Acetamidopiperidine** is not available, the following are generalized protocols that would be suitable for its characterization.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **4-Acetamidopiperidine** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra at room temperature. For 1H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a

thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

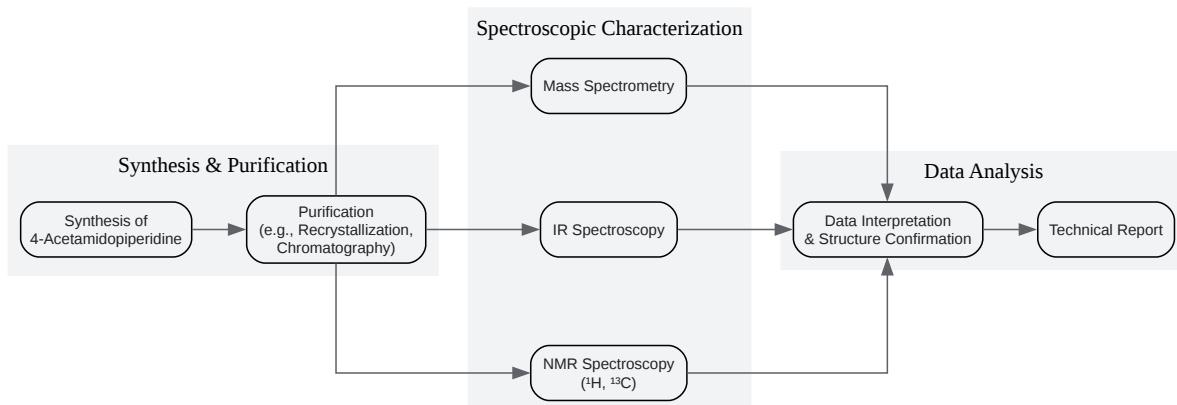
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced directly or via a gas chromatograph.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization and fragmentation conditions should be optimized to obtain a clear molecular ion peak and characteristic fragment ions.

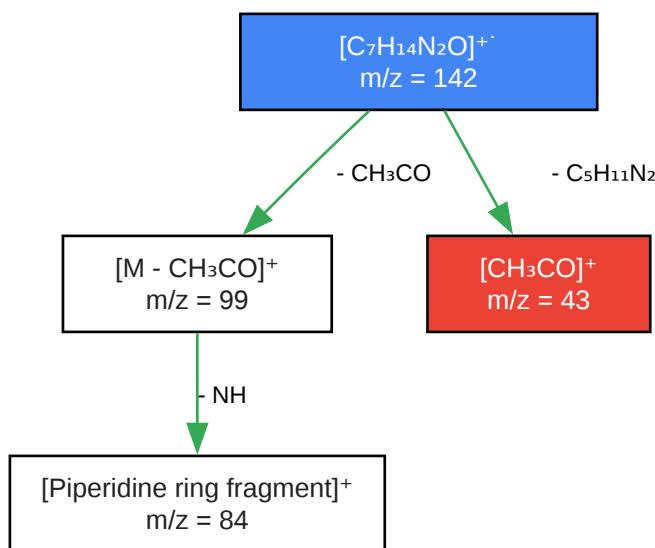
Visualizations

The following diagrams illustrate a general workflow for compound characterization and a potential fragmentation pathway in mass spectrometry.



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Caption: General experimental workflow for the synthesis and characterization of a chemical compound.



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Caption: A plausible mass spectrometry fragmentation pathway for **4-Acetamidopiperidine**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **4-Acetamidopiperidine**. While comprehensive experimental data is not readily available, the provided predicted data and generalized protocols offer a strong starting point for researchers. The clear presentation of data in tabular format and the visualization of workflows are intended to facilitate the efficient and accurate characterization of this important chemical entity and its derivatives in a research and development setting. It is strongly recommended that researchers acquire and interpret their own experimental data for definitive structural confirmation.

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